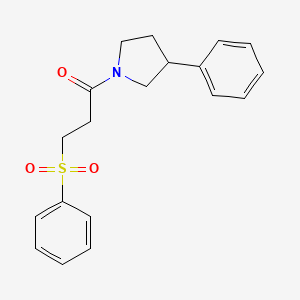
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine, also known as EMOP, is a heterocyclic organic compound that belongs to the pyridine family. EMOP has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. In
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. These effects may contribute to the antitumor and neuroprotective properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation and migration of cancer cells. In animal models, this compound has been shown to improve cognitive function and reduce neuroinflammation in the brain. It has also been shown to have anti-inflammatory and antioxidant effects in various tissues.
Advantages and Limitations for Lab Experiments
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments, including its low solubility in water and some organic solvents, which can limit its use in certain applications. It is also relatively expensive compared to some other organic compounds.
Future Directions
There are several potential future directions for research on 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine. One area of interest is the development of new synthetic methods for this compound and related compounds, which could improve the yield and purity of these compounds and enable new applications. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, there is potential for the use of this compound in the development of new organic electronic materials, such as organic photovoltaics and organic field-effect transistors.
Synthesis Methods
The synthesis of 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine involves a multi-step reaction process, starting with the reaction of 2-methyl-3-bromopropene with sodium hydride to form 2-methyloxirane. This intermediate is then reacted with 3-ethylpyridine in the presence of a strong base, such as potassium tert-butoxide, to produce this compound. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to obtain a high yield of this compound.
Scientific Research Applications
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to have antitumor activity and can inhibit the growth of cancer cells. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors and as a dopant in organic light-emitting diodes. In organic electronics, this compound has been used as a hole-transporting material in organic solar cells and as a charge-transporting material in organic field-effect transistors.
properties
IUPAC Name |
3-ethyl-4-(2-methyloxiran-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-8-6-11-5-4-9(8)10(2)7-12-10/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPCAYOYEVJCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C2(CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3018051.png)
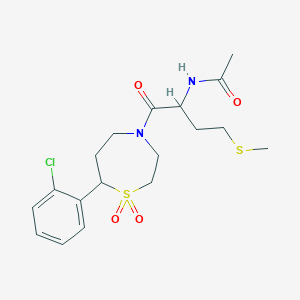
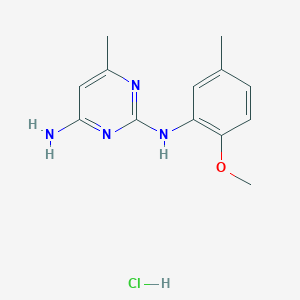


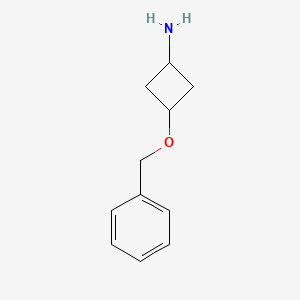
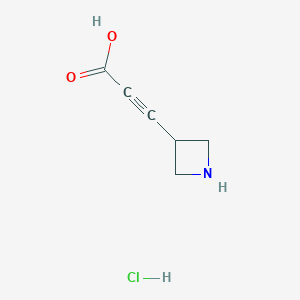

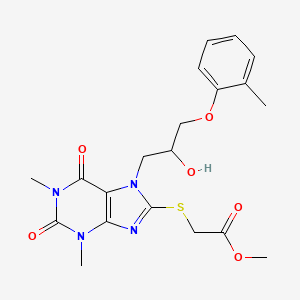
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)

![Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate](/img/structure/B3018068.png)

